Adrenodoxin
説明
特性
CAS番号 |
12687-22-8 |
|---|---|
分子式 |
C5H12ClNO2 |
同義語 |
Adrenodoxin |
製品の起源 |
United States |
Molecular Structure and Biophysical Characterization of Adrenodoxin
Overall Tertiary Structure and Quaternary Organization
Adrenodoxin exhibits a characteristic fold common to [2Fe-2S] ferredoxins. Its tertiary structure comprises a core domain and an interaction domain, with variations in quaternary organization influencing its function. rcsb.org
Solution Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information by determining the solution structure of proteins, which can reveal dynamics and conformations not always captured in crystal lattices. High-resolution NMR studies on oxidized and reduced forms of bovine this compound in solution have been conducted. acs.orgrcsb.org These studies suggest that the solution structure of oxidized this compound is quite similar to its X-ray structure. acs.orgrcsb.org However, NMR measurements have indicated that structural changes occur upon reduction of the [2Fe-2S] cluster. acs.orgrcsb.org NMR has also been used to study the solution structure of this compound-like proteins from other organisms, such as Encephalitozoon cuniculi. osti.govosti.gov Paramagnetic NMR spectroscopy, utilizing the inherent paramagnetic nature of the [2Fe-2S] cluster in certain redox states or by introducing lanthanide tags, has been employed to obtain long-range distance information and study protein complexes involving this compound. acs.orgacs.org
Monomer-Dimer Equilibrium and Functional Implications in Electron Delivery
This compound exists in a monomer-dimer equilibrium in solution, particularly in its oxidized state. rcsb.orgnih.govnih.gov This equilibrium is influenced by the presence of the unstructured C-terminal tail. nih.govnih.gov Crystallographic studies of full-length this compound have shown extensive interactions between molecules in the asymmetric unit, consistent with the ability of this compound to form dimers in vivo. rcsb.org Analytical ultracentrifugation studies have quantitatively characterized this monomer-dimer equilibrium for full-length oxidized bovine this compound, showing an association constant (Ka) of approximately 3 x 102 M-1. nih.gov Truncated forms of this compound and the reduced state show significantly reduced association behavior. nih.gov
The monomer-dimer equilibrium has functional implications for electron delivery. Crystallographic structures of this compound dimers suggest that a portion of the binding surface necessary for interactions with cytochromes P450 or this compound reductase is partially occluded by the dimer interface. nih.gov NMR studies indicate that monomeric this compound is the species that primarily interacts with cytochrome P450. nih.govnih.gov The dissociation of the this compound dimer upon reduction, particularly involving conformational changes in the C-terminal region, is proposed as part of a modified shuttle mechanism for electron transport, where both monomers and dimers may act as electron carriers. acs.orgrcsb.org The monomer-dimer equilibrium in the oxidized state may regulate the accessibility of binding sites for interactions with its redox partners. nih.gov
The [2Fe-2S] Iron-Sulfur Cluster: Architecture, Coordination, and Electronic States
A defining feature of this compound is its [2Fe-2S] iron-sulfur cluster, which is the site of electron transfer. This cluster consists of two iron atoms bridged by two inorganic sulfide (B99878) ions, with each iron atom also coordinated by cysteine residues from the protein. nih.gov
The [2Fe-2S] cluster in bovine this compound is coordinated by four cysteine residues at positions 46, 52, 55, and 92. nih.gov This coordination environment is conserved in this compound-type ferredoxins, typically following a Cys-X5-Cys-His-X-Cys-X35-37-Cys motif, although the histidine is not a ligand to the cluster itself in this compound. nih.gov The cluster resides near the protein surface and is shielded from the solvent by surrounding hydrophobic residues. nih.gov
The [2Fe-2S] cluster can exist in different redox states, primarily oxidized ([Fe3+-Fe3+]) and reduced ([Fe3+-Fe2+]). These electronic states have distinct spectroscopic properties. Optical spectroscopy, including absorption and circular dichroism, has been used to investigate the coordination structure and electronic transitions of the cluster in both oxidized and reduced states. pnas.org Electron Paramagnetic Resonance (EPR) spectroscopy is also a valuable tool for studying the paramagnetic properties of the cluster in its different redox states. nih.gov ESEEM (Electron Spin Echo Envelope Modulation) spectroscopy has shown that in the reduced state, the [2Fe-2S] cluster in this compound interacts weakly with nitrogen atoms in the protein, likely through hydrogen bonds or the covalent bonds of cysteine ligands. rsc.org This indicates that spin density from the cluster is shared with nearby protein nitrogens. rsc.org
Domain Organization and Key Structural Motifs, Including the C-terminal Tail and Flexible Loop Regions
This compound's polypeptide chain is organized into a larger core domain and a smaller interaction domain. rcsb.org The interaction domain comprises residues involved in binding to this compound reductase and cytochrome P450. rcsb.org
Key structural motifs include the loop regions and the C-terminal tail. The loop surrounding the iron-sulfur cluster, specifically residues Glu-47 to Ala-51 in bovine this compound, covers the cluster and is positioned at the protein surface. nih.gov This loop is shorter in plant-type ferredoxins. nih.gov Deletions or substitutions within this loop can significantly affect the spectroscopic characteristics, redox potential, and binding affinity to redox partners, highlighting its importance for function. nih.govresearchgate.net Thr-49 within this loop in bovine this compound is conserved and appears to modulate the redox potential and contribute to the interaction region with redox partners. researchgate.net
Another significant flexible region is the C-terminal tail. In full-length this compound (128 amino acids), the C-terminal region beyond residue 108 is considered rather mobile. acs.orgpsu.edu This unstructured tail is important for the monomer-homodimer equilibrium in the oxidized state. nih.govnih.gov Removal of the C-terminal tail significantly reduces dimerization and can increase the affinity for this compound reductase. nih.govnih.govnih.gov Proline 108 in bovine this compound, conserved in this position among some vertebrate-type ferredoxins, has been shown to be important for the correct folding and structural integrity of the iron-sulfur cluster. nih.gov The C-terminal residues, such as Asp-113 to Arg-115 in bovine this compound, can adopt a 310-helical conformation and engage in loose contacts with this compound reductase during complex formation. nih.gov
The region around Asp-39 in this compound also defines an interaction site, similar to those found in plant and bacterial ferredoxins. nih.gov Conserved negatively charged residues, particularly along α-helix 3, are crucial for interactions with both cytochrome P450 enzymes and this compound reductase. nih.govnih.gov
Electron Transfer Mechanisms and Redox Properties of Adrenodoxin
Pathways of Electron Transfer in Mitochondrial P450 Systems
The electron transfer chain in mitochondrial P450 systems involves a three-component system: NADPH, adrenodoxin reductase (a flavoprotein containing FAD), and this compound (an iron-sulfur protein). psu.eduproteopedia.orgrsc.orgresearchgate.net this compound reductase receives a two-electron package from NADPH and transfers these electrons one at a time to this compound. psu.eduproteopedia.org this compound, a one-electron carrier, then shuttles these electrons to the terminal electron acceptors, the mitochondrial cytochromes P450. proteopedia.orgrsc.org This electron transfer cycle must occur twice for a single P450 catalytic turnover. rsc.org
Two main models have been proposed for the electron transfer from this compound reductase to the P450: a dynamic shuttle model and a static ternary complex model. science.co.il The dynamic shuttle model suggests that this compound forms transient binary complexes, first with this compound reductase to accept an electron, and then dissociates to bind with the cytochrome P450 to donate the electron, before returning to the reductase. uniprot.orgscience.co.iloup.com Evidence supporting this model includes structural studies and kinetic analyses. uniprot.orgscience.co.il The static ternary complex model, which posits that all three proteins form a stable complex, has been reported under equilibrium conditions, but kinetic studies often support the shuttle mechanism. science.co.il
The interaction between this compound and its redox partners is primarily driven by electrostatic interactions involving conserved negatively charged residues on this compound's surface and positively charged residues on this compound reductase and cytochrome P450. psu.edunih.govresearchgate.net The binding interface between this compound and this compound reductase involves residues such as Asp(79), Asp(76), Asp(72), and Asp(39) on this compound and Arg(211), Arg(240), Arg(244), and Lys(27) on this compound reductase. researchgate.net The distance for electron transfer between the FAD of this compound reductase and the [2Fe-2S] cluster of this compound has been estimated to be around 10-16 Å in modeled complexes. psu.eduresearchgate.net
Role of the [2Fe-2S] Cluster in Electron Acceptance and Donation
This compound's core function as an electron carrier is directly linked to its [2Fe-2S] iron-sulfur cluster. researchgate.netnih.govcapes.gov.br This cluster, composed of two iron ions ligated to the thiolate side chains of four cysteine residues and bridged by two inorganic sulfide (B99878) ions, is the redox-active center of the protein. capes.gov.br The [2Fe-2S] cluster can exist in two oxidation states, allowing it to accept and donate a single electron. psu.eduproteopedia.org
The ability of the [2Fe-2S] cluster to accept and donate electrons is influenced by the protein environment. capes.gov.br The cluster resides near the protein surface but is protected by surrounding hydrophobic residues. oup.com Amino acid residues in the vicinity of the cluster, such as Thr-49 in bovine this compound, can modulate the redox potential and influence the interaction with redox partners. capes.gov.br Substitutions or deletions in the loop region covering the iron-sulfur cluster can affect the protein's redox properties and binding affinity to this compound reductase and cytochrome P450. capes.gov.br
Upon receiving an electron from this compound reductase, the [2Fe-2S] cluster in this compound is reduced. This reduction can lead to conformational changes in this compound, which may affect its interaction with its redox partners and the efficiency of electron transfer. nih.govacs.org Similarly, upon donating an electron to cytochrome P450, the cluster returns to its oxidized state, potentially triggering further conformational adjustments.
Redox Potentials of this compound and their Influence on Catalytic Functionality
The redox potential of this compound is a critical thermodynamic parameter that governs its ability to participate in electron transfer reactions within the mitochondrial P450 system. The formal reduction potential (E0') of bovine this compound has been determined to be approximately -250 mV versus a normal hydrogen electrode at 25°C and pH 7.4. nih.govnih.gov This potential is generally higher (less negative) than that of plant-type ferredoxins. capes.gov.br
The redox potential of this compound can be influenced by factors such as pH and interactions with its protein partners. In the absence of this compound reductase, the redox potential of this compound shows little variation with pH between 6.0 and 8.3. nih.gov However, in the presence of this compound reductase, this compound exhibits a pH dependence of its redox potential at pH values higher than 7.2, suggesting the involvement of a protonation site with a pKa of 7.2. nih.gov
Mutations or modifications in this compound can also impact its redox potential. For instance, a deletion mutant of bovine this compound, T49Δ, showed a lowered redox potential of approximately -370 mV compared to the wild type. capes.gov.brresearchgate.net While some studies suggest that phosphorylation of this compound at Thr-71 does not significantly alter its redox potential, it can affect its interaction with cytochrome P450scc and potentially influence electron transfer kinetics. nih.govacs.org
The relatively negative redox potential of this compound compared to the heme iron in cytochrome P450 facilitates the thermodynamically favorable transfer of electrons from reduced this compound to the P450. ibmc.msk.ru
Kinetic Aspects of this compound-Dependent Electron Transfer Rates
The efficiency of the mitochondrial P450 system relies on the kinetic rates of electron transfer between the three protein components. The electron transfer from NADPH to this compound reductase, from this compound reductase to this compound, and from this compound to cytochrome P450 involves transient protein-protein interactions. rsc.orgscience.co.il
Kinetic studies have investigated the rates of complex formation and electron transfer between this compound and its partners. The interaction between this compound and cytochrome P450scc has been monitored, showing a hyperbolic dependence on this compound concentration, which changes to a sigmoid dependence in the presence of this compound reductase due to the formation of a strong this compound reductase-adrenodoxin complex. science.co.il
Factors can influence the rate of electron transfer. For example, dicarboxylic acids like oxaloacetate have been shown to enhance the rate of electron transport in the this compound-adrenodoxin reductase system, particularly when preincubated with this compound. nih.gov Similarly, nucleotide phosphates like ADP and ATP can enhance the rates of reduction of both this compound and cytochrome c (as an artificial electron acceptor) through this compound. nih.gov
Theoretical Models and Computational Analysis of Electron Transfer Routes
Theoretical models and computational analyses have been employed to gain deeper insights into the electron transfer mechanisms involving this compound. These approaches complement experimental studies by providing molecular-level details about protein interactions, conformational changes, and electron tunneling pathways.
Computational homology modeling and molecular dynamics simulations have been used to study the interaction between this compound and cytochrome P450 enzymes, such as CYP27B1. oup.com These studies can predict the effects of mutations on protein-protein interactions and electron transport efficiency. oup.com For example, computational analysis of CYP27B1 mutations revealed that they could destabilize the complex with this compound by negating directional interactions, leading to reduced catalytic activity. oup.com
Computational analysis of the this compound reductase-adrenodoxin complex structure has suggested possible electron transfer routes between the FAD moiety of the reductase and the [2Fe-2S] cluster of this compound, even when the redox centers are separated by a distance of 10 Å or more. psu.eduresearchgate.net Theoretical calculations can help identify residues involved in the electron transfer pathway, potentially involving through-space electron jumps or tunneling. researchgate.net
Furthermore, computational studies, such as Brownian dynamics simulations, have been used to investigate the effect of post-translational modifications like phosphorylation on the interaction and electron transfer kinetics between this compound and cytochrome P450. nih.gov These simulations can suggest how modifications might influence the formation of different protein complexes and provide alternative electron transfer pathways. nih.gov
Protein Protein Interactions and Functional Complex Formation Involving Adrenodoxin
Interaction with Adrenodoxin Reductase (AdR/FDXR)
This compound reductase (AdR), also known as ferredoxin reductase (FDXR), is the initial enzyme in the mitochondrial electron transfer chain that provides electrons to this compound. psu.edufrontiersin.org AdR is a flavoenzyme containing FAD, which accepts two electrons from NADPH and transfers them sequentially to this compound. psu.eduwikipedia.org The interaction between this compound and AdR is a critical step in this electron transfer process.
Identification of Interaction Interfaces and Specific Amino Acid Residues
The interaction between this compound and this compound reductase is predominantly driven by electrostatic forces between complementary charged surfaces on the two proteins. psu.edunih.gov Studies have pinpointed specific amino acid residues vital for this interaction. On this compound, key interaction sites are concentrated around aspartate residues, including Asp39, Asp72, Asp76, and Asp79. nih.govrcsb.org These negatively charged residues on this compound form contacts with positively charged arginine and lysine (B10760008) residues on AdR, such as Lys27, Arg211, Arg240, and Arg244. nih.govrcsb.org
Cross-linking experiments have corroborated specific contacts, notably between Lys66 of this compound and Glu4 of AdR. psu.edu The C-terminus of this compound, despite its flexibility, has also been shown to be important for binding to the reductase. psu.edu The region surrounding Asp39 on this compound constitutes a distinct protein interaction site, exhibiting similarities to those found in other ferredoxins. nih.govrcsb.org
Structural Analysis of the this compound-Adrenodoxin Reductase Complex
Structural analyses, including crystal structures of the this compound-AdR complex, have offered detailed insights into the interaction interface. nih.govrcsb.org The crystal structure of the bovine Adx-AR complex at 2.3 Šresolution revealed a buried surface area of 580 Ų, characterized by partially polar interactions. nih.govrcsb.org The structure highlights the main interaction sites clustered around the aforementioned aspartate residues of this compound and arginine/lysine residues of AdR. nih.govrcsb.org
In the proposed complex model, the electrostatic interactions at the interface are favorable. psu.edu The structure also positions the [2Fe-2S] cluster of this compound approximately 10 Å from the isoalloxazine ring of the FAD in AdR, suggesting a plausible electron transfer pathway between these redox centers. nih.govrcsb.org Complex formation is also associated with a slight rearrangement of domains within AdR. nih.govrcsb.org
Dynamics of Complex Formation and Dissociation Kinetics
The interaction between this compound and this compound reductase is dynamic and transient, facilitating the sequential transfer of electrons. rsc.orgrsc.org this compound dissociates from AdR after accepting an electron before subsequently binding to a mitochondrial P450 enzyme. rsc.orgrsc.org
Studies have indicated that the this compound-AdR complex forms with a low dissociation constant, suggesting a relatively stable interaction when both proteins are in their oxidized state. nih.gov However, the strength of this interaction can be influenced by the redox state of the proteins; reduction of this compound has been shown to decrease the interaction strength. nih.gov Nevertheless, the low dissociation constants for both oxidized and reduced forms imply that the complex remains associated throughout its catalytic cycle. nih.gov
Techniques such as stopped-flow spectroscopy have been employed to investigate the kinetics of complex formation and dissociation, providing insights into the dynamic nature of this interaction during electron transfer. rsc.org
Interaction with Cytochrome P450 Enzymes (e.g., CYP11A1, CYP11B1, CYP11B2, CYP24A1)
This compound serves as the direct electron donor for several mitochondrial cytochrome P450 enzymes involved in vital metabolic pathways, including steroidogenesis and vitamin D metabolism. frontiersin.orgrsc.orgnih.gov This interaction is indispensable for the catalytic activity of these P450 enzymes, which require electrons for hydroxylation and other reactions. rsc.orgrsc.org
Molecular Recognition and Binding Surfaces on this compound and P450s
The interaction between this compound and mitochondrial P450 enzymes is also primarily driven by electrostatic interactions between complementary charged surfaces. nih.govbiorxiv.org this compound utilizes conserved negatively charged residues, particularly within its α-helix 3, to interact with positively charged residues on the proximal surface of the P450 enzymes. nih.govnih.gov
Specific binding surfaces on both this compound and various P450 enzymes have been identified through methods like cross-linking and structural analysis. Cross-linking studies with CYP11B2, for example, have revealed interactions between positively charged residues on the proximal surface of CYP11B2 and negatively charged acidic amino acids on the this compound surface near the iron-sulfur cluster. nih.gov These interacting residues on CYP11B2 are largely conserved in other human mitochondrial P450 enzymes that utilize this compound, suggesting a conserved interaction interface. nih.gov
Structural information, including a fusion protein structure of CYP11A1 with this compound, has provided insights into the relative orientation of the two proteins and the residues involved in their interaction. nih.govnih.gov While the general orientation aligns with electrostatic interactions involving this compound's acidic helix 3, there can be structural differences in the interaction regions between different mitochondrial P450 enzymes and this compound. nih.gov
The presence of substrate can also influence the affinity of the interaction between this compound and P450 enzymes, as observed with CYP11A1 and CYP24A1. rsc.orgnih.gov
Allosteric Modulation of P450 Activity by this compound Binding
Beyond its function as an electron donor, there is increasing evidence that this compound can allosterically modulate the activity of mitochondrial P450 enzymes. rsc.orgnih.govnih.gov This implies that this compound binding at a site distinct from the P450 active site can influence substrate binding and catalytic function. rsc.orgnih.gov
Studies on CYP11B1 and CYP11B2 have shown that this compound interaction with their proximal surfaces enhances substrate binding affinity (decreasing the dissociation constant, Kd) and impacts catalytic turnover. rsc.orgrsc.org Stopped-flow studies have demonstrated that this compound increases the rate of substrate binding (increasing the 'on' rate constant) and decreases the rate of substrate release (decreasing the 'off' rate constant) for CYP11B enzymes. rsc.orgrsc.org This allosteric effect is hypothesized to occur through this compound-mediated modulation of P450 conformational dynamics, thereby facilitating substrate entry into and exit from the active site. rsc.orgrsc.orgrsc.org
This compound's allosteric effects have also been suggested for other mitochondrial P450s, such as CYP11A1 and CYP24A1. nih.govnih.gov For CYP11A1, this compound binding may influence the positioning of the substrate within the active site, which is crucial for reaction processivity. nih.govnih.gov For CYP24A1, this compound can increase the proportion of enzyme that binds substrate. nih.gov However, the extent and nature of allosteric modulation by this compound can be isoform-specific, as it does not appear to exert a similar allosteric effect on CYP27C1. nih.govresearchgate.net
The allosteric modulation by this compound underscores a more intricate regulatory role for this protein beyond simple electron transfer, affecting the efficiency and specificity of mitochondrial P450 enzymes. nih.govnih.gov
Here is a summary of some research findings on this compound interactions:
| Interaction Partner | Key this compound Residues Involved | Key Partner Residues Involved | Structural Information Available? | Allosteric Modulation Observed? |
| This compound Reductase | Asp39, Asp72, Asp76, Asp79, Lys66, C-terminus psu.edunih.govrcsb.org | Glu4, Lys27, Arg211, Arg240, Arg244 psu.edunih.govrcsb.org | Yes (Crystal Structure) nih.govrcsb.org | Not typically described as allosteric in the same way as P450s, but influences electron transfer kinetics. nih.gov |
| CYP11A1 | Conserved negatively charged residues (α-helix 3), Asp113 (near C-terminus) nih.govnih.gov | Positively charged residues on proximal surface nih.govbiorxiv.org | Yes (Fusion Protein Structure) nih.govnih.gov | Suggested (modulates substrate positioning) nih.govnih.gov |
| CYP11B1 | Conserved negatively charged residues (α-helix 3), Asp113 (near C-terminus) nih.govnih.gov | Positively charged residues on proximal surface nih.govbiorxiv.org | Suggested (based on models and data for related P450s) nih.gov | Yes (increases substrate binding affinity, affects on/off rates, influences catalysis) rsc.orgrsc.orgnih.govrsc.org |
| CYP11B2 | Conserved negatively charged residues (α-helix 3), acidic amino acids near Fe-S cluster, Asp113 (near C-terminus) nih.govnih.govnih.gov | Positively charged residues on proximal surface nih.govbiorxiv.org | Yes (Structural information from complex and fusion protein) nih.gov | Yes (increases substrate binding affinity, affects on/off rates, enhances inhibitor effects) rsc.orgnih.govrsc.orgnih.govrsc.org |
| CYP24A1 | Conserved negatively charged residues (α-helix 3) nih.govnih.gov | Positively charged residues on proximal surface biorxiv.org | Limited structural information on the complex nih.gov | Suggested (increases population of enzyme that binds substrate) nih.govnih.gov |
Specificity of this compound Interaction with Different P450 Isoforms
This compound exhibits specificity in its interactions with different mitochondrial P450 isoforms. Studies have shown that this compound interacts with cytochrome P450 1A1 (P4501A1) and its truncated form P450MT2 through different domains. acs.org Specifically, bovine Adx interacts with P450MT2 via its C-terminal acidic domain 2, while the interaction with intact P4501A1 likely involves the N-terminal acidic domain 1. acs.org This differential interaction mode can lead to varied modulation of the enzyme activities and substrate specificities of the two P450 forms. acs.org
The interaction between Adx and cytochrome P450 24A1 (CYP24A1), involved in vitamin D deactivation, relies on multiple recognition sites on the Adx core domain. nih.govresearchgate.net Species-specific CYP24A1 isoforms show differences in binding to Adx, and these variations in redox partner interactions correlate with P450 regioselectivity. nih.gov
Furthermore, studies on human mitochondrial CYP11B enzymes (CYP11B1 and CYP11B2), crucial for steroidogenesis, indicate that this compound interaction allosterically modulates their substrate binding and catalytic function. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net this compound interaction with the proximal surfaces of these P450s increases ligand binding by affecting both the on and off rates. rsc.orgrsc.org This allosteric modulation is likely due to this compound binding influencing conformational changes in the CYP11B enzymes. rsc.orgrsc.org While CYP11B1 and CYP11B2 are highly identical, they exhibit distinct substrate binding characteristics, suggesting that subtle amino acid differences influence ligand binding and potentially provide avenues for selective inhibition. rsc.org
Research using Surface Plasmon Resonance (SPR) technology has demonstrated that steroid substrates can modulate protein-protein interactions between this compound and mitochondrial CYP11s in an isoform-specific manner. nih.govresearchgate.netbiorxiv.org For instance, cholesterol increases the rate of CYP11A1-Adx complex formation, enhancing complex affinity. nih.govresearchgate.netbiorxiv.org Conversely, steroid substrates can decrease the affinity of both CYP11B1-Adx and CYP11B2-Adx complexes, primarily by reducing their stability. nih.govresearchgate.net This indicates a differentiation of protein-protein interactions within the mitochondrial CYP pool despite having the same electron donor. nih.govresearchgate.net
Structural studies, such as those examining the CYP11B2 structure in complex with this compound, have identified specific residues at the protein-protein interface involved in interactions via salt bridges and hydrogen bonds. researchgate.net Comparisons with CYP11A1 and CYP11B1 reveal substantial structural differences in these interaction regions, highlighting the structural basis for the specificity observed. researchgate.net
Modulation of this compound Interactions by Endogenous Regulatory Molecules (e.g., Isatin)
Endogenous molecules can modulate the interaction between this compound and its partners. Isatin (B1672199) (indole-2,3-dione), an endogenous bioregulator, has been shown to affect protein-protein interactions involving this compound reductase. mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netbmc-rm.orgnih.govnih.gov Studies using Surface Plasmon Resonance (SPR) analysis have demonstrated that isatin, in a concentration-dependent manner, increases the interaction affinity between human ferrochelatase (FECH) and this compound reductase (ADR). mdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.gov This affinity-enhancing effect of isatin on the FECH/ADR interaction is highly specific and is not replicated by structural analogues of isatin. mdpi.comnih.gov
Bioinformatic analysis and in silico molecular docking suggest a mechanism involving the formation of a ternary FECH/isatin/ADR complex, where isatin is positioned at the interface of interacting FECH and ADR monomers, forming hydrogen bonds with both proteins. mdpi.comnih.gov This represents a novel regulatory mechanism by which isatin can modulate protein-protein interactions. mdpi.comnih.gov Physiologically relevant concentrations of isatin (25-100 µM) have been observed to increase the affinity between FECH and ADR by up to 6-fold, with even more pronounced effects at higher concentrations. mdpi.comnih.gov Notably, isatin itself showed negligible interaction with individual FECH or ADR proteins, indicating its role in modulating the protein-protein interface. mdpi.comnih.govnih.gov This specific effect was not observed for other protein complexes involving FECH, such as FECH/cytochrome b5 or FECH/SMAD4. mdpi.comnih.govnih.gov
Competition and Mutually Exclusive Binding Mechanisms of this compound
The interactions of this compound with this compound reductase and mitochondrial P450s involve competitive and mutually exclusive binding mechanisms. Kinetic studies have shown that this compound reductase competes with P450 for binding to this compound. science.co.il This competitive binding is structurally supported by the observation that both this compound reductase and mitochondrial P450s appear to have overlapping binding sites on this compound. science.co.il While the binding sites overlap, they are not identical, leading to differential effects on interactions with reductase and P450. science.co.il
The dynamic shuttle model of electron transfer in mitochondrial P450 systems is based on the premise that a stable ternary complex of ADR, Adx, and P450 does not form under normal catalytic conditions. science.co.ilscience.co.il Instead, Adx shuttles between ADR and P450, forming separate binary complexes. science.co.ilscience.co.il
The highly conserved and negatively charged alpha-helix 3 of Adx is known to be part of the binding interface for both the CYP-Adx and AdR-Adx complexes. nih.gov This shared binding region contributes to the mutually exclusive nature of the complexes formed with either CYP or AdR. nih.gov Steric hindrance and the partially overlapping nature of the protein contacts prevent the formation of a stable heterotrimer involving all three proteins. nih.gov
Furthermore, this compound can exist in monomeric and dimeric forms. The monomer-dimer equilibrium in the oxidized state may play a regulatory role in the access of binding sites for either Adx-CYP or Adx-AdR interactions. nih.gov The mutually exclusive nature of Adx homodimers with both CYP and AdR complexes suggests a potential functional role for dimerization, possibly by sequestering monomeric Adx. nih.gov
Competition for this compound binding sites has also been observed in the context of P450scc interaction with vesicles. nih.gov Complex formation between P450scc and this compound prevents vesicle aggregation induced by P450scc, suggesting that this compound competes for binding sites on P450scc that are also involved in the secondary interaction leading to aggregation. nih.gov
Studies comparing the affinity of this compound for different P450s, such as P450c27 (CYP27A1) and P450scc (CYP11A1), have revealed differences in binding strength. capes.gov.br P450c27 has a significantly higher affinity for this compound than P450scc. capes.gov.br This difference in affinity may be a mechanism for P450s with lower expression levels to compete efficiently for the shared electron donor. capes.gov.br Mutational studies have identified specific residues in P450scc and P450c27 important for this compound interaction, highlighting that while some residues are conserved, there can be additional interaction sites contributing to differential binding affinities. capes.gov.br
Summary of this compound Interactions and Modulation:
| Interaction Partner | Effect of this compound Interaction | Modulation by Endogenous Molecules (e.g., Isatin) | Competitive/Mutually Exclusive Binding | Key Findings |
| This compound Reductase (ADR) | Accepts electrons from ADR. Forms transient binary complex. Stability depends on ionic strength and oxidation state. | Isatin increases interaction affinity. mdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.gov | Competes with P450s for Adx binding. science.co.il Mutually exclusive with P450 binding due to overlapping sites. science.co.ilnih.gov | Dynamic shuttle model. science.co.ilscience.co.il Isatin forms ternary complex with FECH and ADR. mdpi.comnih.gov |
| Cytochrome P450s (Various) | Transfers electrons to P450 heme. rsc.org Allosterically modulates P450 substrate binding and activity. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net Isoform-specific interaction modes. acs.orgnih.gov | Not directly modulated by Isatin in the context of Adx-P450 interaction based on provided data. | Competes with ADR for Adx binding. science.co.il Mutually exclusive with ADR binding due to overlapping sites. science.co.ilnih.gov Competition for binding sites involved in other P450 functions. nih.gov | Specificity varies with P450 isoform (e.g., P4501A1 vs P450MT2, different CYP11Bs, CYP24A1). acs.orgnih.govrsc.orgnih.govresearchgate.net Steroid substrates modulate affinity. nih.govresearchgate.netbiorxiv.org Differential binding affinities between P450 isoforms. capes.gov.br |
| Ferrochelatase (FECH) | Forms heterodimers with ADR. mdpi.comnih.gov | Isatin increases interaction affinity with ADR in the presence of FECH. mdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.gov | Not directly competitive with P450 or ADR for Adx binding based on provided data, but involved in a complex modulated by Isatin. | Isatin promotes FECH/isatin/ADR ternary complex formation. mdpi.comnih.gov Isatin effect is specific to FECH/ADR interaction. mdpi.comnih.govnih.gov |
| This compound (Homodimer) | May sequester monomeric Adx. nih.gov | Not directly modulated by Isatin based on provided data. | Mutually exclusive with Adx-CYP and Adx-ADR complexes. nih.gov | Alpha-helix 3 involved in dimerization interface and also in binding to CYP and ADR. nih.gov |
Research Findings Highlights:
Surface Plasmon Resonance (SPR) is a key technique used to study the kinetics and affinity of this compound's interactions with its partners. nih.govresearchgate.netbiorxiv.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.gov
Isatin significantly increases the affinity of the human ferrochelatase and this compound reductase interaction, potentially through ternary complex formation. mdpi.comnih.govnih.govnih.gov
this compound interacts with different P450 isoforms through distinct domains, influencing enzyme activity and substrate specificity. acs.org
The interaction between Adx and CYP24A1 involves multiple recognition sites, and species-specific variations correlate with P450 regioselectivity. nih.gov
this compound allosterically modulates human CYP11B enzymes, affecting substrate binding rates. rsc.orgrsc.org
Steroid substrates induce isoform-specific modulation of protein-protein interactions between this compound and mitochondrial CYP11s. nih.govresearchgate.netbiorxiv.org
this compound reductase and mitochondrial P450s compete for binding to this compound due to overlapping binding sites. science.co.il
this compound forms mutually exclusive complexes with either this compound reductase or cytochrome P450. nih.gov
The alpha-helix 3 of Adx is critical for interactions with both CYP and AdR and is involved in Adx dimerization, contributing to mutually exclusive binding. nih.gov
Differences in this compound affinity for different P450s (e.g., CYP27A1 vs. CYP11A1) may be a mechanism for efficient electron transfer in systems with varying P450 expression levels. capes.gov.br
Functional Roles of Adrenodoxin in Biological Pathways and Metabolic Processes
Adrenal Steroidogenesis: Role in Cholesterol Side-Chain Cleavage and Subsequent Hydroxylations
Adrenal steroidogenesis, the process of synthesizing steroid hormones in the adrenal glands, is heavily reliant on the electron transfer chain involving adrenodoxin. The initial and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone, catalyzed by the mitochondrial enzyme cytochrome P450scc (CYP11A1). oup.comuniprot.orgoup.comwikipedia.org This reaction involves three sequential hydroxylation steps and the cleavage of the cholesterol side chain. oup.comuniprot.orgwikipedia.org
This compound acts as the essential electron shuttle in this process, receiving electrons from NADPH via this compound reductase and delivering them one at a time to CYP11A1. oup.comwikipedia.orguniprot.org This electron transfer is indispensable for the monooxygenase activity of CYP11A1, enabling it to cleave the C20-C22 carbon bond of cholesterol. uniprot.orgoup.comuniprot.org Studies have shown that this compound does not form a stable ternary complex with this compound reductase and CYP11A1 but rather shuttles between the two enzymes to transfer electrons. wikipedia.orguniprot.org The binding of cholesterol to CYP11A1 promotes the binding of this compound to the enzyme and alters the redox potential of the heme group, favoring reduction by this compound. nih.gov
Beyond the initial side-chain cleavage, this compound is also involved in subsequent hydroxylation reactions in steroidogenesis, supporting the activity of other mitochondrial cytochrome P450 enzymes like CYP11B1 (steroid 11-beta-hydroxylase), which is involved in the synthesis of cortisol and aldosterone. nih.gov
Contribution to Vitamin D Metabolism
This compound is also a critical component in the metabolic activation and inactivation of vitamin D. The active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), is produced through sequential hydroxylation steps. scivisionpub.comoup.com The final and tightly regulated step, the 1α-hydroxylation of 25-hydroxyvitamin D, is catalyzed by the mitochondrial enzyme CYP27B1 (25-hydroxyvitamin D3 1-alpha-hydroxylase), primarily in the kidney. scivisionpub.comoup.com
Similar to its role in steroidogenesis, this compound provides the necessary electrons to CYP27B1, enabling its hydroxylase activity. scivisionpub.comoup.com Mutations in CYP27B1 affecting its interaction with this compound can lead to impaired vitamin D activation and conditions like vitamin D-dependent rickets type 1. scivisionpub.comoup.com
Furthermore, this compound is involved in the catabolism of vitamin D. The mitochondrial enzyme CYP24A1 (1,25-dihydroxyvitamin D(3) 24-hydroxylase) initiates the deactivation of calcitriol (B1668218) and its precursor by hydroxylating the side chain. uniprot.orgnih.gov This process also requires electron transfer from NADPH via this compound reductase and this compound. uniprot.orgmdpi.com The specificity of the interaction between CYP24A1 and this compound can be influenced by the hydroxylation state of the vitamin D substrate. nih.gov
Involvement in Bile Acid Synthesis Pathways
This compound participates in the synthesis of bile acids, which are essential for the digestion and absorption of fats and fat-soluble vitamins. nih.govresearchgate.net A key mitochondrial enzyme in bile acid biosynthesis is sterol 27-hydroxylase (CYP27A1). nih.govki.seresearchgate.net This enzyme catalyzes the hydroxylation of various sterols at the C-27 position, representing the initial step in the oxidation of the side chain of sterol intermediates in the bile acid synthesis pathway. nih.govrhea-db.org
As a mitochondrial P450 enzyme, CYP27A1 requires this compound and this compound reductase for its enzymatic activity. researchgate.netki.se this compound facilitates the electron transfer necessary for CYP27A1 to catalyze the hydroxylation reactions involved in converting cholesterol and other sterols into bile acid precursors. nih.govki.se Defects in CYP27A1, which can be influenced by mutations affecting its this compound-binding site, are associated with disorders like cerebrotendinous xanthomatosis (CTX), characterized by abnormal sterol accumulation and neurological dysfunction. nih.govresearchgate.net
Participation in Iron-Sulfur Cluster Biosynthesis
Beyond its role in electron transfer for P450 enzymes, this compound is also directly involved in the process of iron-sulfur cluster biosynthesis within the mitochondria. Iron-sulfur clusters are crucial cofactors for a variety of proteins involved in electron transport, metabolism, and DNA repair. This compound, specifically the yeast homolog Yah1, is required for the de novo synthesis of Fe-S clusters on iron-sulfur cluster assembly proteins like ISU1. uniprot.orguniprot.org
This compound, in its reduced state, interacts with ISU1 to deliver electrons productively for Fe-S cluster synthesis. uniprot.org This highlights a dual role for this compound: acting as an electron carrier for specific enzymatic reactions and contributing directly to the assembly of the very cofactors it utilizes. The electron transfer activity of this compound is critical for this process. researchgate.net
General Contribution to Mitochondrial Electron Transport Chain Integrity and Function
This compound is considered a component of the mitochondrial electron transport chain, specifically within the context of the mitochondrial P450 systems. researchgate.netwikipedia.orguniprot.org While the classical mitochondrial electron transport chain primarily involves complexes I-IV for ATP generation, this compound, this compound reductase, and the mitochondrial P450 enzymes form a distinct, short electron transport chain. nih.gov
In this system, electrons are transferred from NADPH to this compound reductase (an FAD-containing flavoprotein), then to this compound (an iron-sulfur protein), and finally to the mitochondrial cytochrome P450 enzymes. psu.edunih.govwikipedia.org This specialized chain provides the reducing equivalents necessary for the hydroxylation and cleavage reactions catalyzed by the mitochondrial P450s, which are often located at the matrix side of the inner mitochondrial membrane, similar to this compound and its reductase. psu.eduuniprot.org this compound acts as a mobile one-electron shuttle within this system, facilitating the transfer between the reductase and the membrane-bound P450s. nih.gov The integrity and proper function of this electron transport system, mediated by this compound, are essential for the diverse metabolic processes carried out by mitochondrial P450 enzymes. wikipedia.orguniprot.org
Genetic Regulation and Expression of Adrenodoxin
Gene Structure and Genomic Organization (FDX1 Gene)
The human FDX1 gene, which encodes mitochondrial adrenodoxin, is located on chromosome 11q22 genecards.orgclinicalgate.comoup.come-apem.org. It spans over 30 kb and contains 5 exons nih.govclinicalgate.comdeciphergenomics.org. Pseudogenes of FDX1 have been identified on chromosomes 20 and 21 genecards.orgnih.gove-apem.org. The gene's genomic organization includes a promoter region upstream of the transcription start site, which contains regulatory elements crucial for its expression nih.gov. Analysis of the human this compound promoter has identified a TATA box and two GC boxes within 333 base pairs upstream of the mRNA start site, demonstrating transcriptional activity in various mammalian cell lines nih.gov.
Transcriptional and Post-transcriptional Regulatory Mechanisms of this compound Expression
This compound expression is regulated at both the transcriptional and post-transcriptional levels. Transcriptional regulation involves the binding of transcription factors to the promoter region of the FDX1 gene. Studies have shown that the bovine this compound gene's cAMP-responsive transcription sequence contains GC boxes that bind nuclear proteins like Sp1 and Sp3, which can confer basal transcriptional activity acs.org. ZBP-89, another nuclear protein, has been shown to repress basal transcriptional activity acs.org.
Post-transcriptional regulation of this compound mRNA abundance has also been observed. While some studies suggest that the principal regulation of this compound is post-transcriptional, this regulation does not appear to be mediated by AUUUA sequences or other segments of the 3'-untranslated region nih.gov. In human JEG-3 cytotrophoblast cells, cycloheximide (B1669411) can induce the accumulation of this compound mRNA, unlike in bovine adrenocortical cells where it prevents ACTH- or cAMP-induced accumulation nih.gov. cAMP has also been shown to post-transcriptionally diminish the abundance of this compound reductase mRNA, a protein that interacts with this compound nih.govpnas.orgnih.govpnas.org.
Tissue-Specific and Developmental Expression Patterns in Steroidogenic and Non-Steroidogenic Tissues
This compound is widely expressed in human tissues, but its expression is significantly higher in steroidogenic tissues clinicalgate.comoncohemakey.com. Tissues that synthesize steroid hormones, such as the adrenal cortex, ovarian granulosa cells, and testicular Leydig cells, exhibit the highest levels of this compound wikipedia.org. This compound mRNA has been detected in virtually all rat tissues examined, with the highest abundance in adrenals, ovaries, and testes capes.gov.br. It is also expressed in the liver, kidney, and placenta wikipedia.org.
During development, the expression of this compound begins at early stages of adrenal cortex development. In the rat fetus, this compound transcripts are detectable in the presumptive cortex as early as embryonic day 12, several days before the layered architecture of the adrenal cortex is established oup.comoup.com. The spatial and temporal expression patterns for this compound are similar to those of P450scc during this period oup.com. In baboon pregnancy, this compound mRNA expression in placental syncytiotrophoblasts remains relatively constant throughout early, mid-, and late gestation, unlike P450scc mRNA which increases with advancing pregnancy nih.gov.
Influence of Adrenocorticotropic Hormone (ACTH) and Cyclic AMP (cAMP) on this compound Gene Expression
Adrenocorticotropic hormone (ACTH), acting through cyclic AMP (cAMP), plays a significant role in regulating the expression of steroidogenic enzymes, including this compound, particularly in the adrenal cortex acs.orgnih.govnih.gov. ACTH treatment of bovine adrenocortical cells in primary culture leads to increased accumulation of this compound mRNA and increased transcriptional activity of the FDX1 gene nih.govnih.gov. This ACTH-mediated increase in transcripts appears to be primarily regulated at the transcriptional level nih.gov.
cAMP is a key mediator of ACTH's effects on steroidogenic gene expression nih.govnih.gov. In MA-10 cells, this compound mRNA levels are increased by cAMP and tropic hormones like hCG and LH capes.gov.br. The cAMP-mediated increase in this compound mRNA accumulation in these cells is independent of protein synthesis capes.gov.br. While ACTH and cAMP increase this compound gene transcription, the precise mechanisms involving cAMP-responsive sequences and transcription factors are complex and may involve unique elements for different steroidogenic genes acs.orgnih.gov. Studies suggest that a dual-specificity phosphatase may also be essential for conveying ACTH/cAMP-stimulated transcription of steroidogenic genes, including this compound bioscientifica.com.
Evolutionary Aspects and Comparative Studies of Adrenodoxin
Phylogenetic Relationships within the Ferredoxin Protein Family
Adrenodoxin is a member of the broad family of iron-sulfur proteins known as ferredoxins, which are crucial electron carriers in a wide range of metabolic pathways across all domains of life. nih.gov Ferredoxins are classified based on the nature of their iron-sulfur ([Fe-S]) clusters. mdpi.com this compound is characterized by a [2Fe-2S] cluster, where two iron atoms are bridged by two inorganic sulfide (B99878) ions and coordinated to the protein backbone by four cysteine residues. wikipedia.org
Phylogenetic analyses suggest that ferredoxins are ancient proteins, with those containing [4Fe-4S] clusters considered to be the earliest to have evolved in the largely anaerobic environment of early Earth. researchgate.net Ferredoxins with [2Fe-2S] clusters, such as this compound, are more prevalent in aerobic organisms, indicating a later emergence in evolutionary history, possibly coinciding with the rise of atmospheric oxygen. mdpi.comfrontiersin.org The evolution from [4Fe-4S] to [2Fe-2S] ferredoxins likely involved gene duplication and diversification events. researchgate.net
The evolutionary relationships are also evident in the context of their redox partners. This compound functions in mitochondrial cytochrome P450 systems, which are involved in steroidogenesis. The co-evolution of this compound with its specific reductase and P450 enzymes underscores the specialization of these electron transfer chains.
Conservation of this compound Across Diverse Species (Mammalian, Yeast, Prokaryotic Homologs)
This compound and its fundamental role as an electron carrier are conserved across a wide range of species, from prokaryotes to mammals. This conservation is evident at the level of sequence, structure, and function.
Mammalian Homologs: In mammals, this compound is highly conserved. For instance, the human genome contains two mitochondrial ferredoxins, FDX1 (classical this compound) and FDX2. nih.gov FDX1 is primarily involved in steroidogenesis, while FDX2 plays a crucial role in the biosynthesis of heme A and iron-sulfur clusters. nih.govpnas.org This functional divergence from a common ancestor highlights the evolutionary adaptation of ferredoxins to specific metabolic needs. The high degree of sequence identity among mammalian adrenodoxins underscores their essential and conserved function in steroid hormone synthesis.
Yeast Homologs: The fission yeast Schizosaccharomyces pombe and the budding yeast Saccharomyces cerevisiae possess proteins that are homologous to mammalian this compound. In S. cerevisiae, the protein Yah1p is the this compound homolog. pnas.org It is essential for the biosynthesis of iron-sulfur clusters and heme A. pnas.org The reductase partner in yeast is Arh1p, a homolog of the mammalian this compound reductase. pnas.org
Prokaryotic Homologs: Prokaryotes also contain [2Fe-2S] ferredoxins that are structurally and functionally similar to this compound. A well-studied example is putidaredoxin from Pseudomonas putida, which serves as the electron donor to cytochrome P450cam. The structural similarity between bovine this compound and putidaredoxin is notable, indicating a conserved three-dimensional fold despite significant sequence divergence. This structural conservation is crucial for their function as mobile electron carriers.
The table below summarizes the key homologs of this compound across different species and their primary functions.
| Species Domain | Organism | Homolog | Primary Function(s) |
| Eukaryota (Mammalia) | Human | FDX1 (this compound) | Steroidogenesis |
| Human | FDX2 | Heme A and Fe/S cluster biosynthesis | |
| Eukaryota (Fungi) | Saccharomyces cerevisiae | Yah1p | Fe/S cluster and heme A biosynthesis |
| Schizosaccharomyces pombe | etp1fd | Electron transfer, Fe/S cluster assembly | |
| Prokaryota (Bacteria) | Pseudomonas putida | Putidaredoxin | Electron transfer to P450cam |
Functional Homologs and Substitutes in Different Organisms (e.g., arh1, etp1fd in Schizosaccharomyces pombe)
The structural and functional conservation of this compound and its homologs allows for a degree of interchangeability in certain biological contexts. This has been demonstrated through in vitro reconstitution experiments and studies in model organisms.
In the fission yeast Schizosaccharomyces pombe, the this compound reductase-like flavoprotein is known as arh1 , and the this compound-like ferredoxin is etp1fd . Research has shown that these yeast proteins can functionally substitute for their mammalian counterparts in reconstituted mitochondrial P450 systems. For example, S. pombe has been successfully used as a host for the functional expression of human mitochondrial steroid hydroxylases without the need to co-express the mammalian this compound and its reductase. This indicates that the endogenous yeast electron transfer chain, consisting of arh1 and etp1fd, can efficiently transfer electrons to the heterologously expressed mammalian P450 enzymes.
Studies have demonstrated that etp1fd can replace this compound in supporting the activity of bovine CYP11A1 (P450scc), the enzyme responsible for the initial step in steroid hormone synthesis. The ability of these yeast proteins to interact with and donate electrons to mammalian enzymes, despite millions of years of evolutionary distance, highlights the deeply conserved nature of the fundamental mechanisms of electron transfer in these systems.
The table below provides a comparative overview of key functional homologs of the this compound system.
| Component | Mammalian System | Schizosaccharomyces pombe System | Functional Role |
| Ferredoxin Reductase | This compound Reductase (ADR) | arh1 | Transfers electrons from NADPH to ferredoxin |
| [2Fe-2S] Ferredoxin | This compound (FDX1) | etp1fd | Shuttles electrons from the reductase to P450 |
These comparative studies not only illuminate the evolutionary history of this compound but also provide valuable tools for biotechnological applications, such as the use of yeast systems for the production and study of mammalian steroidogenic enzymes.
Methodological Approaches in Adrenodoxin Research
Structural Biology Techniques
X-ray Crystallography for High-Resolution Protein Structure Determination
X-ray crystallography is a primary technique for determining the three-dimensional atomic and molecular structure of a crystal. In this method, a crystal of the substance of interest, in this case, adrenodoxin, is bombarded with X-rays. The crystal diffracts the X-rays into a pattern of spots, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional image of the electron density within the crystal. wikipedia.org This electron density map is then used to determine the mean positions of the atoms in the crystal, as well as their chemical bonds and other structural information.
The first crystal structure of a vertebrate-type ferredoxin, a truncated form of this compound known as Adx(4-108), provided significant insights into the structure-function relationships of this protein. nih.govresearchgate.net This breakthrough offered a unique opportunity to better understand the stabilization of this compound and the molecular architecture of [2Fe-2S] ferredoxins in general. nih.gov
Crystals of bovine this compound have been obtained using the hanging-drop vapor diffusion technique. nih.gov These crystals belong to a hexagonal crystal lattice and diffract to a resolution of beyond 4.0 Å. nih.gov Higher resolution structures have also been achieved, with the structure of the native bovine enzyme determined at 2.8 Å resolution and the recombinant enzyme at 1.7 Å resolution. nih.gov The resolution of a crystal structure is a measure of the level of detail that can be observed; a lower number indicates a higher resolution. mdpi.com
To overcome the transient nature of the interaction between this compound and its binding partners, which makes crystallization difficult, researchers have engineered fusion proteins. nih.gov For instance, a fusion protein of N-terminal this compound and C-terminal CYP11A1 was created to obtain a stable complex for crystallization. nih.gov This approach allowed for the determination of the crystal structure of the human this compound-CYP11A1 complex, revealing that the [2Fe-2S] cluster of this compound is positioned 17.4 Å away from the heme iron of CYP11A1. nih.gov
Key Findings from X-ray Crystallography of this compound:
| Feature | Description |
| Overall Fold | This compound possesses a core domain that is strictly conserved and houses the [2Fe-2S] cluster. |
| Dimerization | Crystallographic structures of full-length human this compound show that it can form dimers, which may partially occlude the binding surface for its interaction partners. nih.gov |
| Complex with this compound Reductase | The crystal structure of the this compound reductase-adrenodoxin complex has been determined, providing insights into the electron transfer pathway in steroid biosynthesis. wikipedia.org |
| Complex with CYP11A1 | The structure of the complex between human this compound and CYP11A1 reveals the relative positioning of their redox centers and suggests a common mechanism for interaction among mitochondrial P450s. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to obtain structural and dynamic information about molecules in solution. uoregon.edumdpi.com It is based on the quantum mechanical magnetic properties of an atom's nucleus. By exciting the nuclear spin states with radiofrequency waves and observing the energy released as they relax, NMR can provide detailed information about the chemical environment, structure, and dynamics of molecules. uoregon.edu
In the context of this compound research, NMR spectroscopy has been instrumental in studying its solution dynamics and interactions with its redox partners. nih.govfigshare.comnih.govnih.govnih.gov One- and two-dimensional heteronuclear NMR techniques are commonly employed to investigate these interactions. figshare.com For example, chemical shift perturbations and line broadening of amide resonances in [¹⁵N,¹H]-HSQC spectra of ¹⁵N-labeled this compound in the presence of an unlabeled partner protein can indicate the formation of a complex and map the interaction interface. figshare.com
NMR studies have been crucial in understanding the transient nature of the complexes formed by this compound. For instance, the interaction between yeast iso-1-cytochrome c and bovine this compound was shown to be a transient complex with a lifetime of less than 3 milliseconds. figshare.com The perturbed residues were found to be spread over a large surface area on both proteins, indicating a dynamic and delocalized binding interaction. figshare.com
Paramagnetic NMR spectroscopy, which utilizes the paramagnetic properties of the [2Fe-2S] cluster in this compound, has also been employed to study its complexes. nih.govacs.org This technique can provide long-range distance information that is valuable for guiding protein docking and determining the structure of protein complexes in solution. nih.govacs.org A solution model of the complex between this compound and this compound reductase was determined using this approach, which was found to be in good agreement with the crystal structure of the cross-linked complex. nih.gov
Applications of NMR in this compound Research:
| Application | Description of Findings |
| Protein Dynamics | NMR studies have revealed the dynamic nature of this compound and its complexes, showing that interactions are not static but involve conformational changes and delocalized binding. figshare.com |
| Mapping Interaction Surfaces | By observing chemical shift perturbations, NMR can identify the specific amino acid residues involved in the interaction between this compound and its partners, such as CYP11A1 and this compound reductase. nih.govnih.gov |
| Determining Binding Affinities | NMR can be used to determine the binding affinity (Ka) of the interaction between this compound and its partners. figshare.com |
| Investigating Substrate Effects | 2D NMR has been used to study how the presence of substrates, such as cholesterol and vitamin D3, can modulate the interaction between this compound and CYP11A1. nih.gov |
| Solution Structure of Complexes | Paramagnetic NMR has been successfully used to determine the solution structure of the this compound-adrenodoxin reductase complex. nih.gov |
Molecular Biology and Genetic Engineering Approaches
Site-Directed Mutagenesis for Elucidating Structure-Function Relationships
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene. nih.govspringernature.comwikipedia.orgdoccheck.com This method allows researchers to alter specific amino acid residues in a protein, thereby enabling the investigation of their role in the protein's structure, function, and interactions. nih.govspringernature.comwikipedia.org The process typically involves using a short, synthetic DNA primer containing the desired mutation to synthesize a new copy of the gene. wikipedia.org
In this compound research, site-directed mutagenesis has been a valuable tool for understanding the structure-function relationships of this electron transfer protein. By systematically replacing specific amino acids, scientists can probe their importance in various aspects of this compound's biology, including its stability, redox potential, and interactions with its redox partners.
For example, mutagenesis studies have been conducted to investigate the role of specific cysteine residues in the coordination of the [2Fe-2S] cluster. nih.gov By creating mutants such as [Ser95]this compound, researchers were able to confirm that Cys95 is not directly involved in metal coordination. nih.gov
Furthermore, site-directed mutagenesis has been employed to identify the amino acid residues that are critical for the interaction between this compound and its binding partners, such as this compound reductase and cytochrome P450 enzymes. By mutating residues in the proposed interaction domains and then assessing the binding and electron transfer activity, the key determinants of these protein-protein interactions can be mapped.
Examples of Site-Directed Mutagenesis Studies on this compound:
| Mutant | Purpose of Mutation | Key Finding |
| [Ser95]this compound | To investigate the role of Cys95 in metal coordination. | Cys95 is not involved in the coordination of the [2Fe-2S] cluster. nih.gov |
| Various mutants | To study the relationship between cluster-iron substitution, protein stability, and redox potential. | The accessibility of the cluster and the stability of the protein influence its ability to undergo metal substitution. nih.gov |
Heterologous Expression Systems (e.g., Escherichia coli, Schizosaccharomyces pombe) for Protein Production and Analysis
Heterologous expression refers to the production of a protein in a host organism that does not naturally produce that protein. This technique is essential for obtaining large quantities of a specific protein for structural and functional studies. Escherichia coli is one of the most widely used host systems for heterologous protein expression due to its ease of use, low cost, and rapid growth. escholarship.org
The expression of bovine this compound in E. coli has been successfully achieved, allowing for the production of recombinant protein for various analyses. jst.go.jpnih.gov A plasmid for the direct expression of the mature form of bovine this compound reductase was constructed and expressed in E. coli, yielding significant amounts of the recombinant enzyme. jst.go.jp The recombinant this compound can be purified from the bacterial cell lysates using techniques such as this compound-Sepharose affinity chromatography. jst.go.jp The functionality of the heterologously expressed this compound can be confirmed by its ability to participate in reconstituted enzyme systems, such as the NADPH-cytochrome c reductase activity assay and the cholesterol side-chain cleavage assay. jst.go.jp
In addition to E. coli, other host systems like the fission yeast Schizosaccharomyces pombe have been used for the expression and analysis of this compound-like proteins. nih.gov The single mitochondrial [2Fe-2S] ferredoxin from S. pombe was expressed in E. coli and shown to be active as an electron carrier in heterologous redox systems with bovine enzymes. nih.gov This demonstrates the potential for using different expression systems to study the evolution and function of these proteins.
Advantages of Heterologous Expression of this compound:
| Host System | Advantages |
| Escherichia coli | - High yield of recombinant protein. jst.go.jp - Well-established and cost-effective system. escholarship.org - Allows for the production of mutant proteins for structure-function studies. |
| Schizosaccharomyces pombe | - A eukaryotic system that can be used to study proteins that may not fold correctly in bacteria. academie-sciences.fr - Useful for studying the function of this compound-like proteins from different organisms. nih.gov |
Biophysical Techniques
A variety of biophysical methods are employed to study the properties and interactions of this compound. researchgate.netwuxibiology.com These techniques provide valuable information on the thermodynamics, kinetics, and stability of the protein and its complexes. While the search results did not provide specific examples of all biophysical techniques applied to this compound, the following are commonly used in protein research and are relevant to the study of this molecule.
Surface Plasmon Resonance (SPR): SPR is a technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It can be used to study the interaction between this compound and its redox partners. For instance, SPR studies have shown that the affinity of the interaction between CYP11A1 and this compound is influenced by the specific substrate bound to the enzyme. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its partners.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure and folding of proteins. It can be employed to assess the structural integrity of this compound and to monitor conformational changes that may occur upon binding to its partners or upon mutation.
Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF is used to measure the thermal stability of a protein. It can be used to screen for conditions that stabilize this compound and to assess the effect of mutations or ligand binding on its stability.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique that is sensitive to paramagnetic species, such as the [2Fe-2S] cluster in this compound. EPR studies have been used to confirm the correct incorporation and type of the iron-sulfur cluster in recombinant this compound. nih.gov
Optical Biosensor Methods for Interaction Kinetics and Affinity Determinations
Optical biosensors, particularly those utilizing Surface Plasmon Resonance (SPR), are powerful tools for the real-time, label-free analysis of molecular interactions. In this compound research, SPR is employed to quantify the binding affinity and kinetics of its interactions with this compound reductase (AdR) and cytochrome P450 enzymes. nih.govbohrium.commdpi.com
Research has utilized SPR to investigate the impact of mutations on the interaction between this compound and its partners. For instance, the substitution of serine 112 with tryptophan in this compound was shown to dramatically decrease the dissociation rate (k_off) of the this compound/CYP11A1 complex. nih.gov This results in a significantly lower dissociation constant (K_d), indicating a much more stable complex. nih.gov Such studies provide valuable insights into the specific residues that govern the stability of these transient electron transfer complexes.
Interactive Table: Kinetic and Affinity Data for this compound Interactions
| Interacting Partner | This compound Variant | Dissociation Constant (K_d) | Association Rate (k_on) | Dissociation Rate (k_off) | Method |
| CYP11A1 | Wild-Type | Not specified | Not specified | Not specified | SPR |
| CYP11A1 | AdxS112W | 4-fold lower than WT | Not specified | Dramatically decreased | SPR |
| This compound Reductase | Oxidized | 4.56 x 10⁻⁷ M | Not specified | Not specified | Circular Dichroism |
Spectroscopic Analyses for Electronic States and Conformational Changes
A variety of spectroscopic techniques are employed to probe the electronic structure of the [2Fe-2S] cluster in this compound and to monitor conformational changes upon interaction with its binding partners or under different environmental conditions.
Mössbauer Spectroscopy: This technique is particularly sensitive to the nuclear environment of iron atoms and has been instrumental in characterizing the iron-sulfur cluster of this compound. wikipedia.org Mössbauer spectra of oxidized this compound indicate that the two iron atoms are high-spin Fe³⁺ in similar environments. nih.govnih.gov Upon reduction, one iron atom becomes high-spin Fe²⁺. nih.govportlandpress.com Studies have also shown that the iron atoms are antiferromagnetically coupled. nih.govportlandpress.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of this compound and the conformational changes that occur upon binding to its reductase. mdpi.commdpi.com The formation of a 1:1 complex between this compound and this compound reductase results in a distinct difference CD spectrum, indicating a change in the environment of the protein chromophores. nih.gov Titration experiments monitored by CD have been used to determine the dissociation constant of the oxidized this compound-adrenodoxin reductase complex. nih.gov
Fluorescence Spectroscopy: While native this compound lacks intrinsic tryptophan residues for fluorescence studies, engineered mutants with tryptophan substitutions have been created to probe the protein's structure and unfolding. acs.org These studies have provided evidence for a chronologically ordered unfolding mechanism. acs.org Fluorescence energy transfer has also been used to study the interaction between this compound and cytochrome c. nih.gov Furthermore, fusion proteins of this compound with fluorescent proteins like GFP have been developed as reporters for the redox state of the electron transporter. acs.org
Electrochemical Methods for Redox Potential Characterization
Electrochemical methods are crucial for determining the redox potential of this compound, a key parameter governing its function as an electron carrier. Using an anaerobic optically transparent thin-layer electrode cell, the formal reduction potential (E⁰') of this compound has been determined to be -250 ± 2 mV versus a normal hydrogen electrode at 25°C and pH 7.4. nih.gov
Temperature-dependent electrochemical studies have also provided thermodynamic parameters for the electron transfer reaction of this compound. nih.gov These experiments revealed a large negative entropy change upon reduction, suggesting a significant conformational change in the protein structure. nih.gov
Interactive Table: Thermodynamic Parameters for this compound Reduction
| Thermodynamic Parameter | Value | Conditions | Method |
| Formal Reduction Potential (E⁰') | -250 ± 2 mV | 25°C, pH 7.4 | Anaerobic Thin-Layer Electrode |
| Enthalpy (ΔH⁰) | -13.6 ± 0.7 kcal/mol | 5-25°C | Temperature-Dependent Electrochemistry |
| Entropy (ΔS⁰_red - ΔS⁰_ox) | -49.6 ± 2.4 eu | 5-25°C | Temperature-Dependent Electrochemistry |
Computational and In Silico Approaches
Computational methods have become indispensable in complementing experimental studies of this compound, providing detailed structural and functional insights at an atomic level.
Molecular Modeling and Docking Simulations for Protein-Protein Complex Prediction
Molecular modeling and docking simulations are used to predict the three-dimensional structure of the complex formed between this compound and its redox partners. The crystal structure of the this compound-adrenodoxin reductase complex has been solved, revealing key interaction sites. nih.gov The main interaction sites involve charged residues, with aspartate residues on this compound interacting with arginine and lysine (B10760008) residues on the reductase. nih.gov The distance between the [2Fe-2S] cluster of this compound and the FAD of the reductase is approximately 10 Å, suggesting a potential electron transfer pathway. nih.govrcsb.org These structural models provide a basis for understanding the specificity of protein-protein recognition and the mechanism of electron transfer. nih.gov
Bioinformatic Analysis of Gene and Protein Sequences for Homology and Domain Prediction
Bioinformatic tools are used to analyze the gene (FDX1) and protein sequences of this compound to identify conserved domains, predict structural features, and infer evolutionary relationships. tghn.org Sequence alignments with other [2Fe-2S] ferredoxins reveal conserved cysteine residues that are crucial for ligating the iron-sulfur cluster. uniprot.orguniprot.org Bioinformatic analyses also help in identifying key functional residues and guiding site-directed mutagenesis studies to probe structure-function relationships. nih.gov
Advanced Research Directions and Future Perspectives in Adrenodoxin Studies
Elucidation of Transient Interaction Mechanisms with Multiple Redox Partners
Adrenodoxin engages in transient protein-protein interactions with both this compound Reductase and multiple mitochondrial Cytochrome P450 enzymes. Understanding the dynamic nature of these interactions at a detailed molecular level remains a key research area. Future studies aim to fully elucidate the mechanisms governing the formation and dissociation of these transient complexes. Research utilizing techniques like NMR spectroscopy and surface plasmon resonance (SPR) has provided insights into the binding affinities and dynamics of Adx interactions with its partners, such as AdR and various CYP enzymes like CYP11A1 and CYP11B2. nih.govportlandpress.comrsc.orgresearchgate.net These studies indicate that the interactions are transient but characterized by tight binding, with dissociation constants in the nanomolar to micromolar range depending on the specific partner and technique used. nih.govresearchgate.net Further research is needed to understand how these transient interactions are precisely regulated to ensure efficient electron transfer and substrate turnover by the downstream P450 enzymes. nih.govrsc.org Advanced methodologies are being developed to characterize these complexes in real-time. core.ac.uk
Comprehensive Mapping of Allosteric Regulation Networks Modulating this compound Function
Emerging evidence suggests that this compound's interaction with its redox partners may involve allosteric modulation, influencing the conformation and activity of the P450 enzymes beyond simple electron donation. rsc.orgnih.govrsc.org Research indicates that this compound binding to the proximal surface of mitochondrial P450s, such as CYP11B1 and CYP11B2, can allosterically alter ligand binding in the distant active site. rsc.orgnih.gov This allosteric effect can influence substrate and inhibitor binding affinity and catalytic function. rsc.orgnih.govrsc.org Future research aims to comprehensively map these allosteric regulation networks, identifying the specific residues and conformational changes involved. Understanding these networks could provide novel targets for modulating steroidogenesis and other this compound-dependent pathways. rsc.orgnih.gov
Investigating Novel or Unconventional Electron Transfer Roles Beyond Known Pathways
While this compound is well-known for its role in mitochondrial steroidogenic P450 systems, there is interest in exploring potential novel or unconventional electron transfer roles. Research has shown that this compound can functionally interact with diverse bacterial Cytochrome P450s in artificial systems, suggesting a broader potential for electron transfer than previously appreciated. nih.gov Studies have also investigated the possibility of this compound serving as an alternative electron donor for microsomal P450s under certain conditions, such as NADPH-cytochrome P450 reductase deficiency. osti.gov Future research will continue to investigate if this compound participates in other cellular redox processes or interacts with previously unidentified redox partners, potentially expanding its known biological functions.
Harnessing this compound System for Biotechnological Applications (e.g., Enhanced Steroid Production)
The this compound system holds significant potential for biotechnological applications, particularly in the biosynthesis of valuable chemicals, including steroids. nih.govresearchgate.net Reconstituted systems involving this compound, this compound Reductase, and P450 enzymes have been explored for in vitro catalysis. nih.govresearchgate.net Furthermore, efforts are underway to develop efficient whole-cell biocatalytic systems utilizing the this compound system, often in engineered microorganisms like Escherichia coli. researchgate.netnih.gov These systems aim to enhance the production of specific steroids or other oxygenated compounds by providing a functional electron transfer chain to heterologously expressed P450 enzymes. researchgate.netnih.gov Future perspectives include optimizing these systems for higher yields, exploring new enzymatic reactions catalyzed by this compound-dependent P450s, and potentially engineering this compound or its partners for improved efficiency or altered specificity in biotechnological contexts. uni-saarland.de
Development of Advanced Methodologies for Real-Time Characterization of this compound Complexes and Dynamics
Characterizing the transient and dynamic interactions of this compound with its partners in real-time is essential for a complete understanding of its function. The development and application of advanced methodologies are critical for this purpose. Techniques such as time-resolved spectroscopy, advanced NMR techniques, single-molecule studies, and sophisticated computational simulations are being employed and further developed to capture the fleeting nature of this compound complexes and the conformational dynamics involved in electron transfer and allosteric regulation. portlandpress.comcore.ac.ukumich.edu These methodologies will provide unprecedented insights into the molecular events governing this compound's interactions and catalytic support, paving the way for a more comprehensive understanding of this vital protein.
Q & A
Q. What is the role of adrenodoxin in mitochondrial cytochrome P450 systems, and how does it interact with redox partners?
this compound (Adx) is a [2Fe-2S] ferredoxin that mediates electron transfer from this compound reductase (AdR) to mitochondrial cytochrome P450 enzymes (e.g., CYP11A1, CYP11B1/B2). Its interaction involves distinct binding interfaces: the AdR-Adx interface is stabilized by electrostatic interactions, while the Adx-P450 interface relies on hydrophobic and hydrogen-bonding networks. Experimental validation via mutagenesis (e.g., disrupting Adx residues K73, K75, K91) reduces electron transfer efficiency by >80%, confirming their critical role in P450 binding .
Q. What experimental methodologies are used to resolve this compound’s structure and dynamics?
X-ray crystallography (e.g., PDB 1AYF) reveals Adx’s conserved β-grasp fold and [2Fe-2S] cluster coordination. Key parameters include unit cell dimensions (a = 92.21 Å, c = 607.85 Å, space group P6522) and Matthews coefficient (2.9 ų/Da, 57% solvent content). Data collection at 100K with synchrotron radiation (λ = 1.0 Å) achieves 2.3 Å resolution, with R-factor/R-free values of 0.222/0.268 . Stopped-flow spectroscopy further quantifies substrate-binding kinetics (e.g., kon = 0.15 µM⁻¹s⁻¹ for CYP11B1) by monitoring heme absorbance shifts (419 nm → 391 nm) .
Advanced Research Questions
Q. How does this compound allosterically modulate substrate binding in CYP11B1 and CYP11B2?
this compound enhances substrate affinity (Kd) by accelerating kon and reducing koff. For CYP11B1, Adx increases kon from 0.10 to 0.15 µM⁻¹s⁻¹ and decreases koff from 1.29 to 0.54 s⁻¹ in fused Adx-CYP11B1 systems. In contrast, CYP11B2 exhibits biphasic substrate-binding kinetics, requiring two-exponential fits (kobs1 = 4.2 s⁻¹, kobs2 = 0.8 s⁻¹), suggesting distinct conformational selection mechanisms . Kinetic modeling (MATLAB) indicates Adx stabilizes high-spin heme states, facilitating ligand displacement of the axial water molecule .
Q. What structural and functional insights have been gained from chimeric this compound fusion proteins?
Fusion constructs (e.g., Adx-CYP11B1) enable 1:1 stoichiometry and enhanced electron transfer efficiency. For CYP11B1, the fusion system shows a 2.5-fold lower koff (0.54 vs. 1.29 s⁻¹) compared to free Adx, while retaining similar kon values (0.16 vs. 0.15 µM⁻¹s⁻¹). Crystallographic analysis of Adx-AdR complexes (e.g., PDB 1CJC) identifies conserved FAD/NADPH-binding motifs and Rossmann fold dynamics critical for redox coupling .
Q. How do interspecies differences in this compound homologs affect cytochrome P450 activity?
Schizosaccharomyces pombe Etp1fd (ferredoxin homolog) substitutes for bovine Adx in CYP11A1 assays with 70% activity, but requires co-expression of Arh1 (AdR homolog) for electron transfer. Mutagenesis of Arh1 (A18G) improves FAD incorporation stability, enhancing cortisol production in yeast systems by 40% . Comparative studies highlight divergent binding affinities: bovine Adx binds CYP11B1 with Kd = 0.8 µM, while human Adx shows Kd = 1.2 µM .
Q. What computational and experimental strategies resolve contradictions in this compound-P450 binding data?
Discrepancies in Adx concentration-dependent effects (e.g., ligand saturation vs. electron transfer rates) are addressed via hybrid methods:
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹ for Adx-CYP11B1).
- Molecular dynamics simulations reveal Adx-induced conformational changes in P450 substrate-access channels (e.g., β-sheet displacement >2 Å in CYP11B2) .
- Cross-validation using orthogonal techniques (e.g., equilibrium dialysis vs. stopped-flow) confirms Adx’s dual role in electron transfer and allostery .
Methodological Guidance
Q. How to design experiments probing this compound’s redox interactions?
- Electron transfer assays : Use anaerobic stopped-flow with NADPH (λ = 340 nm) to monitor AdR → Adx → P450 electron flow. Typical conditions: 100 mM Tris-HCl (pH 7.4), 0.9 M ammonium sulfate, 277 K .
- Mutagenesis targets : Focus on Adx residues K73, Q76, and S112 (P450 binding) or D113, E47 (AdR binding) .
- Data normalization : Correct for inner-filter effects in absorbance assays using control runs without Adx .
Q. What are best practices for resolving this compound crystallization challenges?
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